molecular formula C17H14ClN3O2 B5778798 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5778798
M. Wt: 327.8 g/mol
InChI Key: LSPJSBSSTXNZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as EDDHIB, is a synthetic compound that has gained significant interest among researchers due to its potential as an anti-tumor agent. The compound falls under the category of hydrazide-hydrazone derivatives, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, several studies have suggested that the compound may exert its anti-tumor effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of several enzymes, including lactate dehydrogenase and glutathione reductase. In addition, the compound has been shown to modulate the expression of several genes involved in cancer cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is its potent anti-tumor activity. The compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has been shown to exhibit some toxicity towards normal cells, which may limit its clinical application.

Future Directions

There are several future directions for research on 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One area of research could focus on improving the solubility of the compound, which could enhance its efficacy in vivo. Another area of research could focus on developing this compound derivatives with improved selectivity towards cancer cells, which could reduce toxicity towards normal cells. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for the compound. Overall, this compound has shown promising anti-tumor activity and warrants further investigation as a potential anti-cancer agent.

Synthesis Methods

The synthesis of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-chlorobenzohydrazide with 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield this compound. The compound is obtained as a yellow crystalline powder with a melting point of 245-247°C.

Scientific Research Applications

2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential as an anti-tumor agent. Several studies have shown that the compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-21-14-10-6-4-8-12(14)15(17(21)23)19-20-16(22)11-7-3-5-9-13(11)18/h3-10,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPJSBSSTXNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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